molecular formula C15H16N4O4S B12638106 Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate CAS No. 1215296-01-7

Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate

Cat. No.: B12638106
CAS No.: 1215296-01-7
M. Wt: 348.4 g/mol
InChI Key: KPZDOOLZDQKTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern and the presence of both thio and carbamate functional groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1215296-01-7

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 3-methyl-2-[2-oxo-2-(phenylcarbamoylamino)ethyl]sulfanylimidazole-4-carboxylate

InChI

InChI=1S/C15H16N4O4S/c1-19-11(13(21)23-2)8-16-15(19)24-9-12(20)18-14(22)17-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H2,17,18,20,22)

InChI Key

KPZDOOLZDQKTGF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC(=O)NC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.